molecular formula C8H16O B8253718 (4S)-oct-1-en-4-ol

(4S)-oct-1-en-4-ol

Cat. No.: B8253718
M. Wt: 128.21 g/mol
InChI Key: UZGCMRVEDHLBGY-MRVPVSSYSA-N
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Description

(4S)-Oct-1-en-4-ol is a chiral secondary alcohol characterized by an eight-carbon chain with a hydroxyl group at the C4 position and a double bond between C1 and C2. These analogs highlight the importance of protecting groups (e.g., silyl ethers) and stereocontrol in alcohol synthesis.

Properties

IUPAC Name

(4S)-oct-1-en-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGCMRVEDHLBGY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: (4S)-oct-1-en-4-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 1-octene-4-one using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the hydroboration-oxidation of 1-octene, where the hydroboration step is carried out using a chiral borane reagent to achieve the desired stereochemistry.

Industrial Production Methods: On an industrial scale, (4S)-oct-1-en-4-ol can be produced through the catalytic hydrogenation of 1-octene-4-one in the presence of a chiral catalyst. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: (4S)-oct-1-en-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-octene-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 1-octanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether or NaBH4 in methanol at low temperatures.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine at room temperature.

Major Products:

    Oxidation: 1-Octene-4-one

    Reduction: 1-Octanol

    Substitution: 1-Octene-4-chloride or 1-Octene-4-bromide

Scientific Research Applications

(4S)-oct-1-en-4-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of bioactive molecules and natural products.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.

    Industry: (4S)-oct-1-en-4-ol is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4S)-oct-1-en-4-ol depends on its specific application. In chemical reactions, its hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Compound A : (Z)-1-(Trimethylsilyl)oct-1-en-4-ol ()
  • Molecular Formula : C₁₁H₂₄OSi
  • Molecular Weight : 200.39 g/mol
  • Key Features :
    • A trimethylsilyl (TMS) group replaces the hydroxyl proton at C1, enhancing lipophilicity and stability.
    • The Z-configuration of the double bond introduces steric hindrance, affecting reactivity in subsequent reactions.
    • Synthesized via Ni(OAc)₂-mediated reduction with 90% yield, demonstrating efficient catalytic methods for silylated alcohols .
Compound B : (4R,6S)-5,5-Dimethyl-6,8-bis((triethylsilyl)oxy)oct-1-en-4-ol ()
  • Molecular Formula : C₄₄H₅₈N₂O₁₀
  • Molecular Weight : 774.41 g/mol
  • Key Features: Two triethylsilyl (TES) groups at C6 and C8 increase steric bulk and protect hydroxyl groups. Synthesized via MOM deprotection with HBr, yielding 56% pure product .
Compound C : 4-Penten-1-ol, 5-(4-methylphenyl)-, (4E) ()
  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.26 g/mol
  • Key Features :
    • Shorter carbon chain (five carbons) with a para-methylphenyl substituent at C3.
    • The E-configuration of the double bond reduces steric strain compared to Z-isomers.
    • Highlighted in 13 synthetic route studies, emphasizing its utility in aromatic alcohol synthesis .

Physicochemical Properties

Property (4S)-Oct-1-en-4-ol (Target) Compound A (TMS Analog) Compound B (TES Analog) Compound C (4-Pentenol Derivative)
Boiling Point Estimated 180–200°C N/A N/A ~150–170°C (inferred from GC-MS)
Lipophilicity (LogP) ~2.5 ~3.8 (due to TMS) ~6.2 (due to TES groups) ~2.9 (aromatic substituent)
Stereochemical Impact S-configuration at C4 Z-configuration at C1 4R,6S diastereomer E-configuration at C4

Spectroscopic Data Comparison

NMR Analysis
  • Compound A :
    • ¹H-NMR: δ 0.10 (s, 9H, TMS), δ 1.50–1.70 (m, 4H, CH₂), δ 5.30 (t, J = 10 Hz, 1H, C=CH) .
    • ¹³C-NMR: δ 18.2 (TMS), δ 70.5 (C4-OH), δ 130.5 (C=C) .
  • Compound B :
    • ¹H-NMR: δ 1.20 (t, J = 8 Hz, 18H, TES), δ 4.30 (m, 1H, C6-O-TES), δ 5.50 (d, J = 12 Hz, 1H, C=CH) .
Mass Spectrometry
  • Compound A : MS (EI): m/z 200.16 [M]⁺ .
  • Compound B : HRMS (ESI): m/z 775.41 [M+H]⁺ (calc. 774.41) .

Functional and Reactivity Differences

  • Hydroxyl Group Reactivity :
    • The TMS group in Compound A reduces hydrogen-bonding capacity, making it less polar than the target compound.
    • Compound B’s TES-protected hydroxyl groups render it inert to nucleophilic attacks, unlike the free hydroxyl in (4S)-oct-1-en-4-ol.
  • Double Bond Geometry :
    • Z- or E-configurations (Compounds A, C) influence π-π stacking and catalytic hydrogenation rates compared to the target’s unsubstituted double bond.

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